molecular formula C9H8FNS B7514989 2-(4-Fluorophenyl)sulfanylpropanenitrile

2-(4-Fluorophenyl)sulfanylpropanenitrile

Cat. No. B7514989
M. Wt: 181.23 g/mol
InChI Key: OXKVGNCUDLUJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)sulfanylpropanenitrile, also known as FPS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FPS is a nitrile derivative of 4-fluorothiophenol and is known for its anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)sulfanylpropanenitrile is not fully understood. It is believed that 2-(4-Fluorophenyl)sulfanylpropanenitrile exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-(4-Fluorophenyl)sulfanylpropanenitrile has also been shown to modulate the activity of ion channels involved in pain perception, such as TRPV1 and ASIC3.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)sulfanylpropanenitrile has been found to have minimal toxicity and is well-tolerated in animal models. In addition to its anti-inflammatory and analgesic effects, 2-(4-Fluorophenyl)sulfanylpropanenitrile has been shown to have antioxidant properties and may help protect against oxidative stress. 2-(4-Fluorophenyl)sulfanylpropanenitrile has also been found to have a positive effect on glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Fluorophenyl)sulfanylpropanenitrile is its ease of synthesis and purification. 2-(4-Fluorophenyl)sulfanylpropanenitrile is also stable under a wide range of conditions, making it a suitable candidate for various lab experiments. However, one limitation of 2-(4-Fluorophenyl)sulfanylpropanenitrile is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(4-Fluorophenyl)sulfanylpropanenitrile. One area of interest is the development of 2-(4-Fluorophenyl)sulfanylpropanenitrile-based drugs for the treatment of pain and inflammation. Additionally, 2-(4-Fluorophenyl)sulfanylpropanenitrile may have potential applications in the treatment of cancer and diabetes. Further studies are needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)sulfanylpropanenitrile and its potential therapeutic applications.

Synthesis Methods

2-(4-Fluorophenyl)sulfanylpropanenitrile can be synthesized through a multi-step process using commercially available reagents. The synthesis involves the reaction of 4-fluorothiophenol with 3-chloropropionitrile in the presence of a base to form the intermediate 2-(4-Fluorophenyl)sulfanylpropanenitrile, which can be purified through recrystallization.

Scientific Research Applications

2-(4-Fluorophenyl)sulfanylpropanenitrile has been studied for its potential therapeutic applications in various areas of medicine, including pain management, inflammation, and cancer treatment. 2-(4-Fluorophenyl)sulfanylpropanenitrile has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 2-(4-Fluorophenyl)sulfanylpropanenitrile has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVGNCUDLUJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)sulfanylpropanenitrile

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